

Physicochemical characteristics of Diethyl 2-chloropyrimidine-4,5-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 2-chloropyrimidine-4,5-dicarboxylate*

Cat. No.: *B1321583*

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An In-depth Technical Guide on Diethyl 2-chloropyrimidine-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Initial Abstract This technical guide serves as a comprehensive resource on the physicochemical characteristics of **Diethyl 2-chloropyrimidine-4,5-dicarboxylate**. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established pharmaceuticals. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this specific molecule, consolidating available data on its chemical properties, synthesis, and potential biological relevance. While extensive searches have been conducted, it is important to note that specific experimental data for this compound is limited in publicly accessible literature. This guide presents the available information and provides context based on related chemical structures.

Chemical Identity and Physical Properties

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in nucleic acids and numerous pharmaceuticals, making its derivatives attractive targets for drug discovery.^{[1][2]} The presence of a chlorine atom at the 2-

position and two diethyl carboxylate groups at the 4 and 5-positions suggests potential for further chemical modification and diverse biological activities.[3]

Table 1: General and Predicted Physicochemical Properties

Property	Value	Source/Method
CAS Number	90794-84-6	Chemical Abstracts Service
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O ₄	
Molecular Weight	258.66 g/mol	Calculated
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Note: Experimentally determined data for melting point, boiling point, solubility, and pKa are not readily available in the surveyed literature. These properties would need to be determined empirically.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for **Diethyl 2-chloropyrimidine-4,5-dicarboxylate** are not available in the public domain. However, based on the chemical structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Characteristics

Technique	Predicted Peaks and Features
^1H NMR	- Aromatic proton singlet from the pyrimidine ring. - Quartet and triplet signals corresponding to the two ethyl ester groups ($-\text{OCH}_2\text{CH}_3$).
^{13}C NMR	- Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom shifted downfield. - Carbonyl carbon signals from the ester groups in the range of 160-170 ppm. - Signals for the ethoxy groups.
Infrared (IR) Spectroscopy	- C=O stretching vibrations from the ester groups around $1720\text{-}1740\text{ cm}^{-1}$. - C-Cl stretching vibrations. - C=N and C=C stretching vibrations from the pyrimidine ring.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic isotopic pattern due to the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

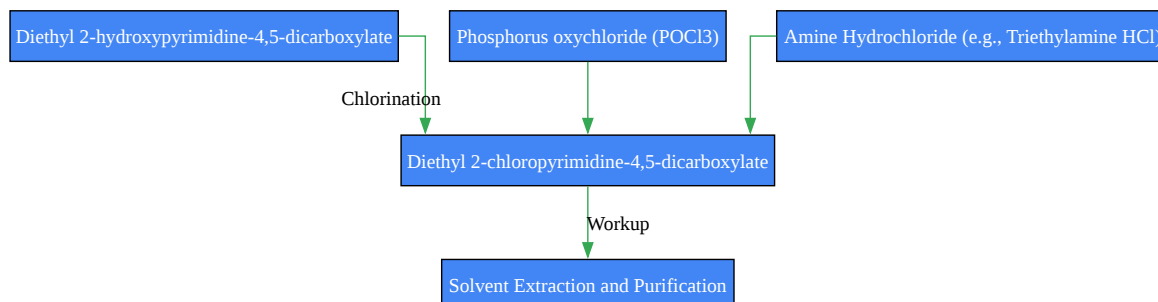
Note: The above table is a prediction based on the known spectral data of similar compounds and general principles of spectroscopy. Experimental verification is required.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Diethyl 2-chloropyrimidine-4,5-dicarboxylate** is not explicitly described in the available literature. However, a general and plausible synthetic route can be inferred from established methods for the preparation of chloropyrimidines.

A common method involves the chlorination of a corresponding hydroxypyrimidine precursor. The synthesis would likely proceed as follows:

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **Diethyl 2-chloropyrimidine-4,5-dicarboxylate**.

General Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a flask containing the precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, add phosphorus oxychloride (POCl₃) and a catalytic amount of an amine hydrochloride (e.g., triethylamine hydrochloride).
- **Chlorination:** Heat the reaction mixture under reflux for several hours to facilitate the conversion of the hydroxyl group to a chloro group. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, the excess POCl₃ is typically removed by distillation under reduced pressure.
- **Purification:** The resulting crude product, a mixture of the desired chloropyrimidine and the amine hydrochloride, is then treated with a solvent that selectively dissolves the chloropyrimidine. The insoluble amine hydrochloride is removed by filtration. The filtrate is then concentrated, and the product is further purified by techniques such as recrystallization or column chromatography to yield pure **Diethyl 2-chloropyrimidine-4,5-dicarboxylate**.

Biological Activity and Potential Applications

While the pyrimidine core is a well-established pharmacophore with a broad range of biological activities including anticancer, antiviral, and antimicrobial properties, there is no specific biological data available for **Diethyl 2-chloropyrimidine-4,5-dicarboxylate** in the reviewed literature.^{[1][2][3]}

The presence of the reactive 2-chloro group makes this compound a versatile intermediate for the synthesis of a library of 2-substituted pyrimidine derivatives. These derivatives could be screened for various biological activities. For instance, the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) to generate a diverse set of compounds for structure-activity relationship (SAR) studies.

Potential Research Workflow:



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Caption: Workflow for utilizing the compound in drug discovery.

Conclusion and Future Directions

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a chemical entity with potential as a building block in medicinal chemistry. This guide has summarized the currently available information, which is primarily limited to its basic chemical identity. There is a clear need for experimental determination of its physicochemical properties, comprehensive spectroscopic characterization, and exploration of its biological activities. Future research efforts should focus on synthesizing this compound, thoroughly characterizing it, and evaluating its potential as a lead structure or intermediate in drug discovery programs targeting pathways where pyrimidine-based molecules have shown promise.

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